3-(4-(4-methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromenone core, a piperazine ring, and a pyrimidine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the piperazine ring and the pyrimidine moiety. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer therapy.
Dasatinib: Another kinase inhibitor with a broader spectrum of activity.
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in cancer treatment
Uniqueness
3-(4-{4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}PIPERAZINE-1-CARBONYL)-2H-CHROMEN-2-ONE is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential. Its combination of a chromenone core, piperazine ring, and pyrimidine moiety sets it apart from other similar compounds .
Properties
Molecular Formula |
C26H25N5O3 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
3-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C26H25N5O3/c1-17-7-9-20(10-8-17)28-23-15-18(2)27-26(29-23)31-13-11-30(12-14-31)24(32)21-16-19-5-3-4-6-22(19)34-25(21)33/h3-10,15-16H,11-14H2,1-2H3,(H,27,28,29) |
InChI Key |
KDGZTDLFKLNWHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Origin of Product |
United States |
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